

ICL-SIRT078: A Comparative Guide to a Selective SIRT2 Inhibitor

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Compound of Interest

Compound Name: ICL-SIRT078

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ICL-SIRT078** with other notable Sirtuin 2 (SIRT2) inhibitors. The information presented is curated from experimental data to assist researchers in making informed decisions for their studies.

Performance Comparison of SIRT2 Inhibitors

The inhibitory potency and selectivity of small molecule inhibitors are critical parameters for their use as research tools and potential therapeutic agents. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **ICL-SIRT078** and other well-known SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3.

Inhibitor	SIRT1 IC50 (μM)	SIRT2 IC50 (μM)	SIRT3 IC50 (μM)	Selectivity for SIRT2
ICL-SIRT078	>72.5	1.45	>72.5	>50-fold vs SIRT1/3
AGK2	30	3.5	91	~9-fold vs SIRT1, ~26-fold vs SIRT3[1]
SirReal2	>100	0.14	>100	>700-fold vs SIRT1/3[2]
Tenovin-6	21	10	67	~0.5-fold vs SIRT1, ~6.7-fold vs SIRT3[3][4]
TM	98	0.028	>200	>3500-fold vs SIRT1, >7000-fold vs SIRT3[5][6][7]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.

Key Findings from Experimental Data

ICL-SIRT078 emerges as a highly selective SIRT2 inhibitor.[8] While other inhibitors like TM show higher potency for SIRT2, **ICL-SIRT078** maintains a strong selectivity profile, which is crucial for minimizing off-target effects in cellular and in vivo studies.[8] Tenovin-6, in contrast, displays a broader spectrum of activity, inhibiting both SIRT1 and SIRT2 with similar potency.[3] [4] AGK2 shows moderate selectivity for SIRT2 over SIRT1 and SIRT3.[1] SirReal2 and TM are notable for their high potency and selectivity towards SIRT2.[2][5][6][7]

A primary cellular effect of SIRT2 inhibition is the hyperacetylation of its substrate, α -tubulin. Treatment of cells with effective SIRT2 inhibitors leads to an increase in the acetylation of α -tubulin, a post-translational modification that affects microtubule stability and function.

Experimental Protocols

In Vitro SIRT2 Deacetylase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2 enzyme.

Materials:

- Recombinant SIRT2 enzyme
- Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
- NAD⁺
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution
- Test compounds (e.g., **ICL-SIRT078**) dissolved in DMSO
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- In a 96-well plate, add the assay buffer, recombinant SIRT2 enzyme, and NAD⁺.
- Add the test compound dilutions or DMSO (vehicle control) to the respective wells.
- Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
- Initiate the reaction by adding the fluorogenic SIRT2 substrate to all wells.

- Incubate the plate at 37°C for 60 minutes, protected from light.
- Stop the reaction and develop the fluorescent signal by adding the developer solution.
- Incubate for an additional 15 minutes at 37°C.
- Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

- Cultured cells expressing SIRT2
- Test compounds (e.g., **ICL-SIRT078**) dissolved in DMSO
- Phosphate-buffered saline (PBS)
- Lysis buffer (containing protease inhibitors)
- Equipment for heating samples (e.g., PCR thermocycler)
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Primary antibody against SIRT2
- HRP-conjugated secondary antibody

- Chemiluminescent substrate

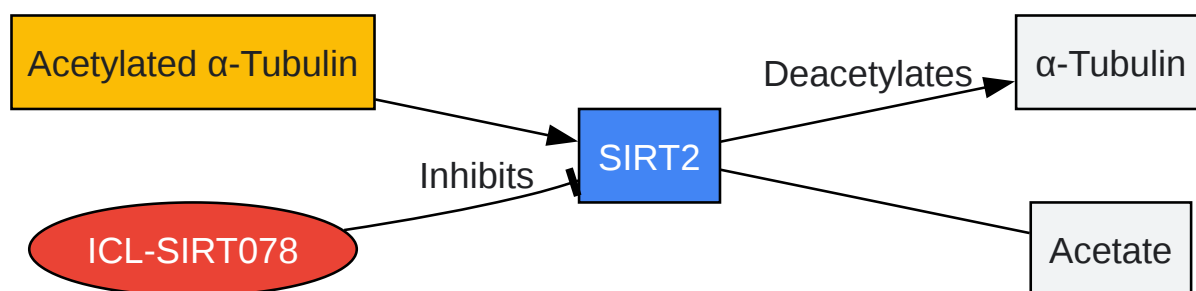
Procedure:

- Treat cultured cells with the test compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1 hour) to allow for compound uptake and target binding.
- Harvest the cells and wash with PBS.
- Resuspend the cell pellets in PBS and aliquot into PCR tubes.
- Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step to 4°C.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant and prepare samples for Western blotting.
- Perform SDS-PAGE and transfer the proteins to a membrane.
- Probe the membrane with a primary antibody specific for SIRT2, followed by an HRP-conjugated secondary antibody.
- Visualize the bands using a chemiluminescent substrate.
- Quantify the band intensities to determine the amount of soluble SIRT2 at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

SIRT2-Mediated α -Tubulin Deacetylation

SIRT2 is a primary deacetylase of α -tubulin. Inhibition of SIRT2 leads to the accumulation of acetylated α -tubulin, which can be used as a biomarker for inhibitor activity.

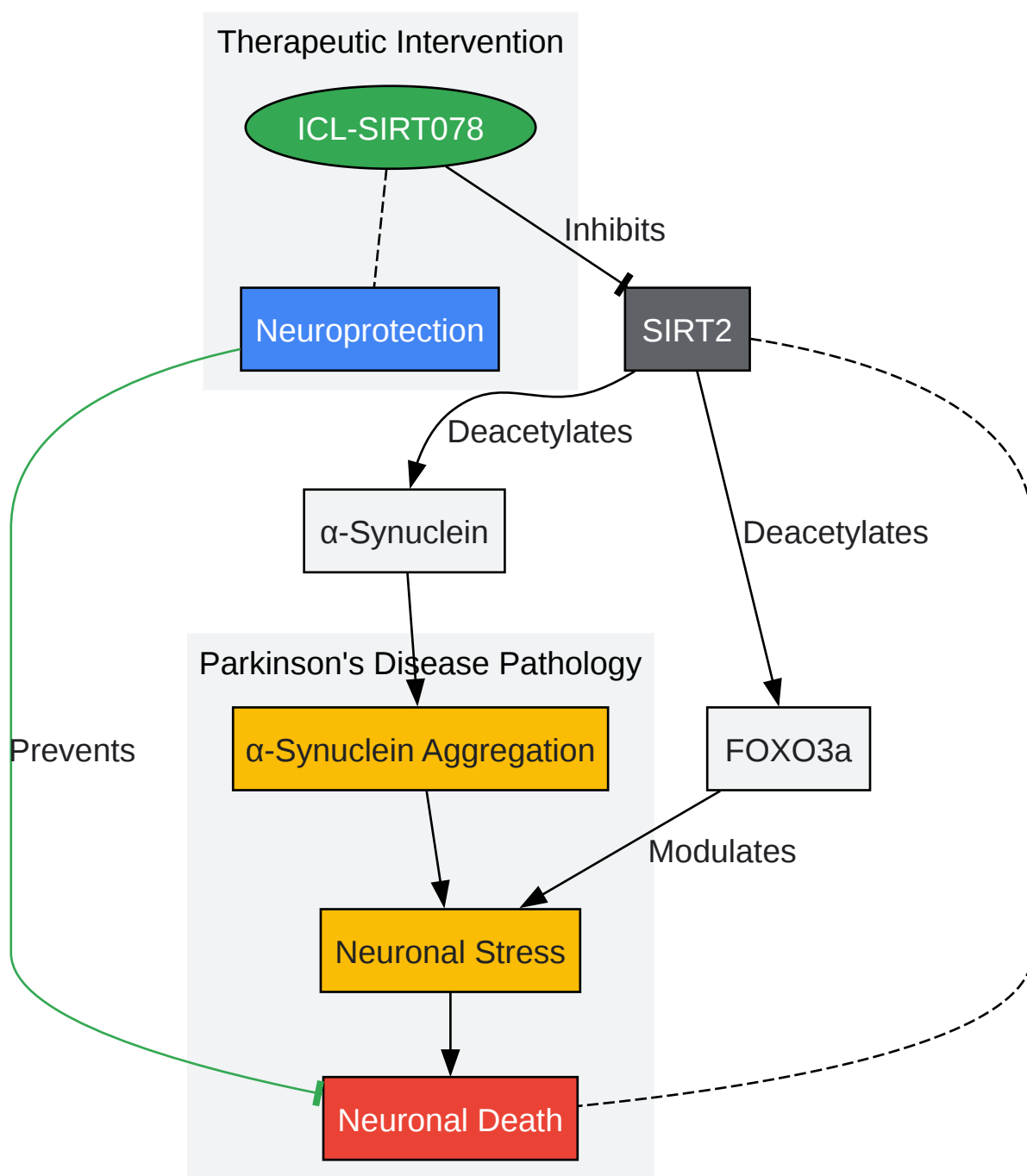


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SIRT2 deacetylates α -tubulin.

Neuroprotective Role of SIRT2 Inhibition in Parkinson's Disease

In models of Parkinson's disease, the aggregation of α -synuclein is a key pathological feature. SIRT2 has been shown to deacetylate α -synuclein, potentially influencing its aggregation and toxicity. Furthermore, SIRT2 can deacetylate the transcription factor FOXO3a, affecting its activity and downstream targets involved in cellular stress responses. Inhibition of SIRT2 has been demonstrated to be neuroprotective in these models.



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SIRT2 inhibition in Parkinson's disease.

Experimental Workflow for SIRT2 Inhibitor Screening

The following diagram illustrates a typical workflow for screening and validating SIRT2 inhibitors.



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Workflow for SIRT2 inhibitor discovery.

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